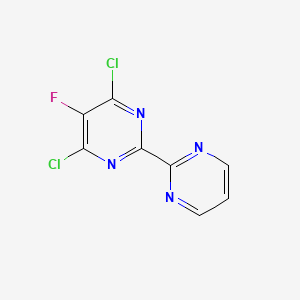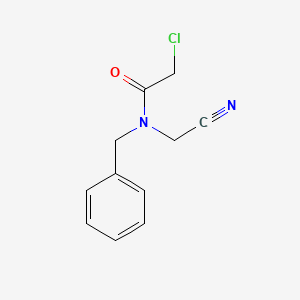
N-benzyl-2-chloro-N-(cyanomethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyanoacetamides, a class of compounds to which “N-benzyl-2-chloro-N-(cyanomethyl)acetamide” likely belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación
Inhibition of Nitric Oxide Synthase
Research into N-benzyl-2-chloro-N-(cyanomethyl)acetamide derivatives highlights their role in selectively inhibiting inducible nitric oxide synthase (iNOS). One study demonstrated that N-(3-(Aminomethyl)benzyl)acetamidine (1400W) was a slow, tight binding, and highly selective inhibitor of iNOS both in vitro and in vivo, showing potential for therapeutic applications in conditions where iNOS inhibition is beneficial (Garvey et al., 1997).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another research area focuses on the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs. These studies include evaluating their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and free energy of electron injection. Additionally, these compounds have been examined for their non-linear optical (NLO) activity and interactions with proteins like Cyclooxygenase 1 (COX1), indicating a broad spectrum of applications from renewable energy to biochemistry (Mary et al., 2020).
Antimicrobial and Cytotoxic Activity
Research on acetamide derivatives, including those related to this compound, has shown promising antimicrobial and cytotoxic activities. These studies provide insights into developing new therapeutic agents against various bacterial and fungal infections, as well as potential cancer treatments. For instance, certain azetidine-2-one derivatives of 1H-benzimidazole exhibited good antibacterial activity and cytotoxic properties in vitro, highlighting the versatility of acetamide derivatives in medicinal chemistry (Noolvi et al., 2014).
Environmental Impact and Degradation
The environmental fate and degradation pathways of chloroacetamide herbicides, which share structural similarities with this compound, have also been studied. These investigations shed light on the environmental impact of such compounds and their metabolites, contributing to better understanding and management of their use in agriculture (Coleman et al., 2000).
Mecanismo De Acción
Target of Action
N-benzyl-2-chloro-N-(cyanomethyl)acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the Knoevenagel condensation of N-benzyl-2-cyanoacetamide with o-nitrobenzaldehyde affords cyanocinnamides .
Biochemical Pathways
The compound’s ability to form a variety of heterocyclic compounds suggests that it may influence multiple biochemical pathways .
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .
Propiedades
IUPAC Name |
N-benzyl-2-chloro-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-8-11(15)14(7-6-13)9-10-4-2-1-3-5-10/h1-5H,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUIZOYETCONKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1H-benzo[d]imidazole](/img/structure/B2362583.png)
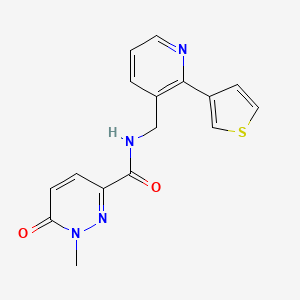
![3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2362588.png)

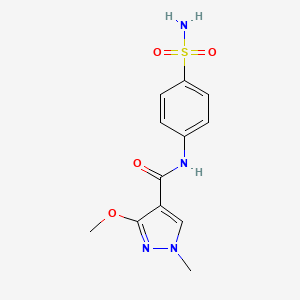
![3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B2362595.png)
![1-methyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362596.png)
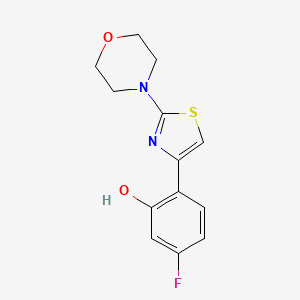

![1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2362601.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2,6-dichlorophenyl)sulfanyl]acetate](/img/structure/B2362602.png)
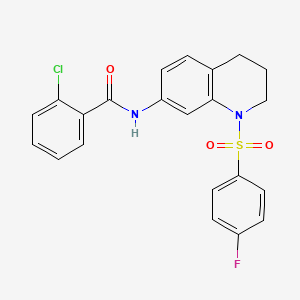
![Ethyl 5,5,7,7-tetramethyl-2-[[3-(trifluoromethyl)benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2362605.png)
